An In-depth Technical Guide to 2,3,3-Trimethylindolenine: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 2,3,3-Trimethylindolenine: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,3-trimethylindolenine, a critical heterocyclic intermediate. The document details its chemical and physical properties, molecular structure, reactivity, and established experimental protocols for its synthesis. Its significant role as a precursor in the synthesis of cyanine dyes and other imaging agents makes it a compound of high interest in various fields of research and development, including diagnostics and therapeutics.[1][2]
Chemical Structure and Identification
2,3,3-Trimethylindolenine, also known as 2,3,3-Trimethyl-3H-indole, is an organic compound featuring an indole core with three methyl group substituents.[3] Its unique structure is the foundation for its utility in synthesizing a variety of complex molecules.
Caption: Chemical Structure of 2,3,3-Trimethylindolenine
Core Chemical and Physical Properties
The physicochemical properties of 2,3,3-trimethylindolenine are well-documented, providing a foundation for its application in various chemical syntheses. The compound typically appears as a clear yellow to red-brown liquid.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃N | [3][4][5] |
| Molecular Weight | 159.23 g/mol | [3][4][5] |
| Melting Point | 6-8 °C | [4] |
| Boiling Point | 228-229 °C at 744 mmHg | [1][3][4] |
| Density | 0.992 g/mL at 25 °C | [1][3][4] |
| Refractive Index (n20/D) | 1.549 | [1][3] |
| Flash Point | 93 °C (199.4 °F) - closed cup | [3][6] |
| Solubility | Soluble in chloroform, toluene, or dichlorobenzene. | [1][3][4] |
| CAS Number | 1640-39-7 | [1][3][5] |
Reactivity and Stability
2,3,3-Trimethylindolenine is a stable compound under normal conditions.[7] It is, however, sensitive to light and moisture and should be stored accordingly.[3] Its primary reactivity centers around its function as an intermediate in the synthesis of other compounds. It is a key building block for cyanine dyes, which are utilized as fluorescent probes in life sciences for applications like biochips, DNA sequencing, and fluorescence immunoassays.[2]
Key reactions involving 2,3,3-trimethylindolenine include:
-
Synthesis of Azo Dyes : It can be used as a coupling component with diazonium salts to form azo dyes.[8]
-
Nitration : It undergoes nitration to produce 5-nitro-2,3,3-trimethylindolenine, a precursor for further functionalization.[9]
The compound is incompatible with strong oxidizing agents.[7] Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7]
Experimental Protocols
The synthesis of 2,3,3-trimethylindolenine is most commonly achieved through the Fischer indole synthesis.[2] Various modifications to this protocol exist to improve efficiency and yield.
Fischer Indole Synthesis (General Workflow)
The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. In the case of 2,3,3-trimethylindolenine, phenylhydrazine and 3-methyl-2-butanone (methyl isobutyl ketone) are used as starting materials.[2]
Caption: General Workflow for Fischer Indole Synthesis
Detailed Synthesis Protocols
1. Microwave-Assisted Synthesis: [2]
-
Reactants: Phenylhydrazine (34g), methyl isobutyl ketone (70g), and acetic acid (300 mL).
-
Procedure:
-
Mix the reactants in an open container.
-
Apply microwave radiation (800W) and reflux for 20-30 minutes.
-
Concentrate the resulting solution and cool it.
-
Dilute with ethyl acetate (100mL).
-
Neutralize with a saturated sodium bicarbonate (NaHCO₃) solution to a pH of 7-8.
-
Separate the layers and concentrate the organic layer to obtain the crude product.
-
Purify using flash column chromatography with an eluent of ethyl acetate/petroleum ether (1:5 ratio).
-
-
Yield: Approximately 90.3% (45.1g).[2]
2. Synthesis using Sulfuric Acid: [10]
-
Reactants: Phenylhydrazine (108g) and methyl-isopropylketone (92.5g) in a diluted sulfuric acid solution.
-
Procedure:
-
Add 102g of 96% sulfuric acid dropwise to 390g of ice.
-
Add 108g of phenylhydrazine over 30 minutes with stirring, allowing the temperature to rise from 10 to 20°C.
-
Add 92.5g of methyl-isopropylketone dropwise over 45 minutes.
-
Heat the reaction mixture to 90°C over one hour and maintain this temperature for an additional 2 hours.
-
Neutralize the mixture with a 50% sodium hydroxide (NaOH) solution.
-
After stirring for 15 minutes, separate the oil layer.
-
Distill the product under vacuum (12 mmHg).
-
-
Yield: 85% of the theoretical yield (135g).[10]
3. Nitration of 2,3,3-Trimethylindolenine: [9]
-
Reactants: 2,3,3-trimethylindolenine (12.42g, 78 mmol), concentrated sulfuric acid, and concentrated nitric acid.
-
Procedure:
-
Add 2,3,3-trimethylindolenine to 46 mL of concentrated sulfuric acid in a 250 mL wide-necked conical flask.
-
Cool the solution in an ice bath.
-
With constant stirring, add a pre-cooled mixture of 7 mL of concentrated sulfuric acid and 9.4 mL of concentrated nitric acid dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for 3 hours.
-
Applications in Research and Drug Development
2,3,3-Trimethylindolenine is a pivotal intermediate in the synthesis of cyanine dyes.[1][2] These dyes are of particular interest due to their high fluorescence quantum yield, tunable absorption wavelengths, and good stability.[2] This makes them valuable as fluorescent probes in various life science applications, including:
-
Biochips and DNA sequencing [2]
-
Fluorescence immunoassays [2]
-
Clinical diagnostics and therapeutics [2]
-
Detection and quantitative analysis of biomolecules [2]
Furthermore, its derivatives are used in the development of photosensitive color-changing agents and squarylium-based chromogenic anion sensors.[2]
Safety and Handling
2,3,3-Trimethylindolenine is classified as a combustible liquid and is harmful if swallowed.[7] It can cause skin and serious eye irritation, as well as respiratory irritation.[7]
-
Handling: Use in a well-ventilated area. Avoid breathing mist, vapors, or spray. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]
-
Storage: Keep in a dry, cool, and well-ventilated place. The container should be kept tightly closed and away from heat, sparks, and open flames.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][7]
References
- 1. 2,3,3-Trimethylindolenine | 1640-39-7 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. chemodex.com [chemodex.com]
- 4. chembk.com [chembk.com]
- 5. 3H-Indole, 2,3,3-trimethyl- [webbook.nist.gov]
- 6. 2,3,3-トリメチルインドレニン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. science.lpnu.ua [science.lpnu.ua]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines - Google Patents [patents.google.com]
